2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzylpiperidine moiety, and a sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 5,7-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative, under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles; solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: can be compared with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzylpiperidine moiety and the sulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
properties
Molecular Formula |
C19H23N5O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H23N5O2S/c1-14-12-15(2)24-18(20-14)21-19(22-24)27(25,26)23-10-8-17(9-11-23)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
InChI Key |
FWJGBDXISRPBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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